(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 201.65 g/mol. The compound features a chiral center at the carbon atom adjacent to the amino group, which contributes to its stereochemistry and potential biological activity. The presence of both chlorine and fluorine in the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.
(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL exhibits potential biological activity due to its structural features. The amino group allows for hydrogen bonding with biological macromolecules, while the fluorinated phenyl ring may engage in hydrophobic interactions. These characteristics suggest that the compound could modulate enzyme activity or receptor binding, making it a candidate for further pharmacological studies.
Several methods have been developed for synthesizing (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL:
These synthetic routes allow for the efficient production of the compound while maintaining its desired stereochemistry.
(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL has potential applications in various fields:
Interaction studies involving (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL focus on its binding affinity with various biological targets. Preliminary studies suggest that the compound can interact with specific receptors or enzymes, potentially modulating their activity. Further research is needed to elucidate these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | C9H12FNO | Contains a fluorophenyl group; different position of fluorine |
| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | Similar structure but different halogen substitution |
| 3-Amino-3-(4-bromophenyl)propan-1-ol | C9H12BrNO | Contains bromine instead of chlorine; affects reactivity |
| (S)-3-Amino-3-(4-methylphenyl)propan-1-ol | C10H15N | Methyl substitution on the phenyl ring; alters lipophilicity |
These compounds highlight the uniqueness of (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL through variations in halogen substitution and functional groups, which can significantly influence their chemical properties and biological activities.